1-tosyl-1H-pyrazol-4-amine
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Overview
Description
1-tosyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry. The presence of the tosyl group (p-toluenesulfonyl) enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tosyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the electrophilic cyclization of α,β-alkynic hydrazones. This method does not require transition-metal catalysts or oxidants, making it environmentally friendly . The reaction typically occurs in ionic liquids or ethanol, with the reaction temperature being a crucial factor in determining the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and mild reaction conditions ensures high yields and purity. The process may involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-tosyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other functional groups under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts like iodine or silver may be used to facilitate the reaction.
Condensation Reactions: Acid or base catalysts are often employed to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products often exhibit significant biological activities and are used in medicinal chemistry and agrochemicals .
Scientific Research Applications
1-tosyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tosyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation . The tosyl group enhances its binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
1-tosyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:
1-phenyl-1H-pyrazol-4-amine: Lacks the tosyl group, resulting in different reactivity and biological activity.
1-methyl-1H-pyrazol-4-amine: The methyl group provides different steric and electronic properties compared to the tosyl group.
1-benzyl-1H-pyrazol-4-amine: The benzyl group offers different hydrophobic interactions and binding affinities.
The uniqueness of this compound lies in the presence of the tosyl group, which enhances its stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,11H2,1H3 |
InChI Key |
SLMZWBVFICHSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)N |
Origin of Product |
United States |
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